

# An In-depth Technical Guide on the Inhibitory Activity of AZ-5104

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Audience: Researchers, scientists, and drug development professionals.

Core Subject: This guide provides a comprehensive overview of the inhibitory activity of AZ-5104, the active demethylated metabolite of the irreversible Epidermal Growth Factor Receptor (EGFR) inhibitor, Osimertinib (AZD9291). The deuterium-labeled variant, **AZ-5104-d2**, is utilized in research for its metabolic stability and is expected to exhibit a congruent inhibitory profile.[1] This document details the biochemical and cellular inhibitory profile of AZ-5104, the signaling pathways it modulates, and the experimental protocols for assessing its activity.

# **Data Presentation: Quantitative Inhibitory Activity**

The inhibitory potency of AZ-5104 has been characterized through various biochemical and cellular assays. The following tables summarize the key quantitative data.

### Table 1: Biochemical Inhibitory Activity of AZ-5104

This table presents the half-maximal inhibitory concentration (IC50) values of AZ-5104 against purified wild-type and mutant EGFR kinases, as well as other related kinases.



Target Enzyme	IC50 (nM)
EGFRL858R/T790M	1
EGFRL858R	6
EGFRL861Q	1
EGFR (Wild-Type)	25
ErbB4	7
Data sourced from MedchemExpress and Selleck Chemicals.[2][3]	

# Table 2: Cellular Inhibitory Activity of AZ-5104 on EGFR Phosphorylation

This table outlines the IC50 values for the inhibition of EGFR phosphorylation in various human cancer cell lines.

Cell Line	EGFR Mutation Status	IC50 (nM)
H1975	L858R/T790M	2
PC-9VanR	Exon 19 deletion/T790M	1
PC-9	Exon 19 deletion	2
H2073	Wild-Type	53
LOVO	Wild-Type	33
Data sourced from  MedchemExpress and  BioCrick.[2][4]		

### **Table 3: Anti-proliferative Activity of AZ-5104**

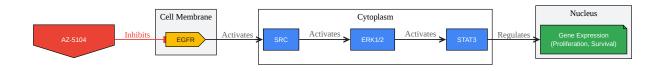
This table details the IC50 values of AZ-5104 in cell viability assays across different human cancer cell lines.



Cell Line	EGFR Mutation Status	IC50 (nM)
H1975	T790M/L858R	3.3
PC-9	Exon 19 deletion	2.6
Calu 3	Wild-Type	80
NCI-H2073	Wild-Type	53
Data sourced from Selleck Chemicals.[3]		

## **Signaling Pathway and Mechanism of Action**

AZ-5104 is an irreversible tyrosine kinase inhibitor that targets the ATP-binding site of EGFR.[5] By covalently binding to a cysteine residue in the kinase domain, it effectively blocks the autophosphorylation of the receptor and the subsequent activation of downstream signaling cascades. A key pathway inhibited by AZ-5104 is the SRC-ERK-STAT3 signaling axis, which is crucial for cell proliferation, survival, and differentiation.[6][7] The inhibition of this pathway ultimately leads to the suppression of tumor growth.



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Caption: EGFR signaling pathway and the inhibitory action of AZ-5104.

# **Experimental Protocols**

Detailed methodologies for key experiments are provided below.



# Biochemical Kinase Assay (Continuous-Read Fluorescence)

This protocol describes a method to measure the direct inhibitory effect of AZ-5104 on purified EGFR kinase activity.[8]

- · Materials and Reagents:
  - Recombinant EGFR enzymes (Wild-Type and mutants)
  - Kinase reaction buffer (20 mM Tris pH 7.5, 5 mM MgCl2, 1 mM EGTA, 5 mM β-glycerophosphate, 5% glycerol, 0.2 mM DTT)
  - ATP and a fluorescent peptide substrate (e.g., Y12-Sox)
  - AZ-5104 stock solution (in DMSO)
  - 384-well, white, non-binding surface microtiter plates
  - Fluorescence plate reader (e.g., λex360/λem485)
- Procedure:
  - 1. Prepare serial dilutions of AZ-5104 in 50% DMSO.
  - 2. Add 0.5  $\mu$ L of the diluted compound or 50% DMSO (vehicle control) to the wells of the microtiter plate.
  - 3. Add 5  $\mu$ L of the EGFR enzyme solution (e.g., 5 nM EGFR-WT or 3 nM EGFR-T790M/L858R) to each well.
  - 4. Pre-incubate the plate for 30 minutes at 27°C.
  - 5. Prepare a mix of ATP and the fluorescent peptide substrate in the kinase reaction buffer (e.g., 15  $\mu$ M ATP and 5  $\mu$ M Y12-Sox peptide for EGFR-WT).
  - 6. Initiate the kinase reaction by adding 45 µL of the ATP/peptide substrate mix to each well.



- 7. Immediately begin monitoring the fluorescence signal every 71 seconds for a duration of 30-120 minutes.
- 8. Determine the initial velocity of the reaction from the linear portion of the kinetic curves.
- 9. Plot the initial velocity against the inhibitor concentration and use a variable slope model to calculate the IC50 value.

### **Cell-Based EGFR Phosphorylation ELISA**

This protocol details a cell-based ELISA to quantify the inhibition of EGFR phosphorylation by AZ-5104.[4][9][10]

- Materials and Reagents:
  - Human cancer cell lines (e.g., H1975, PC-9)
  - Cell culture medium and serum
  - 96-well cell culture plates
  - AZ-5104 stock solution
  - Epidermal Growth Factor (EGF) for stimulating wild-type cells
  - Fixing Solution (e.g., 4% formaldehyde)
  - Quenching Buffer and Blocking Buffer
  - Primary antibodies: anti-phospho-EGFR (e.g., pY1068) and anti-pan-EGFR
  - HRP-conjugated secondary antibody
  - TMB substrate and Stop Solution
  - Microplate reader capable of measuring absorbance at 450 nm
- Procedure:



- 1. Seed 10,000-30,000 cells per well in a 96-well plate and incubate overnight.
- 2. Treat the cells with a dose-response of AZ-5104 for 2 hours.
- For wild-type EGFR cell lines, stimulate with 25 ng/mL of EGF for 10 minutes before fixation.[4]
- 4. Remove the culture medium and fix the cells with 100  $\mu$ L of Fixing Solution for 20 minutes at room temperature.
- 5. Wash the cells and add 100  $\mu$ L of Quenching Buffer for 20 minutes.
- 6. Wash and then block the cells with 200 µL of Blocking Buffer for 1 hour at 37°C.
- 7. Incubate the cells with either the anti-phospho-EGFR or anti-pan-EGFR antibody for 2 hours at room temperature.
- 8. Wash and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
- 9. Add 100  $\mu$ L of TMB substrate and incubate for 30 minutes in the dark.
- 10. Add 50  $\mu$ L of Stop Solution and measure the absorbance at 450 nm.
- 11. Normalize the phospho-EGFR signal to the pan-EGFR signal and calculate the IC50 value.

### Cell Viability Assay (CellTiter-Glo® Luminescent Assay)

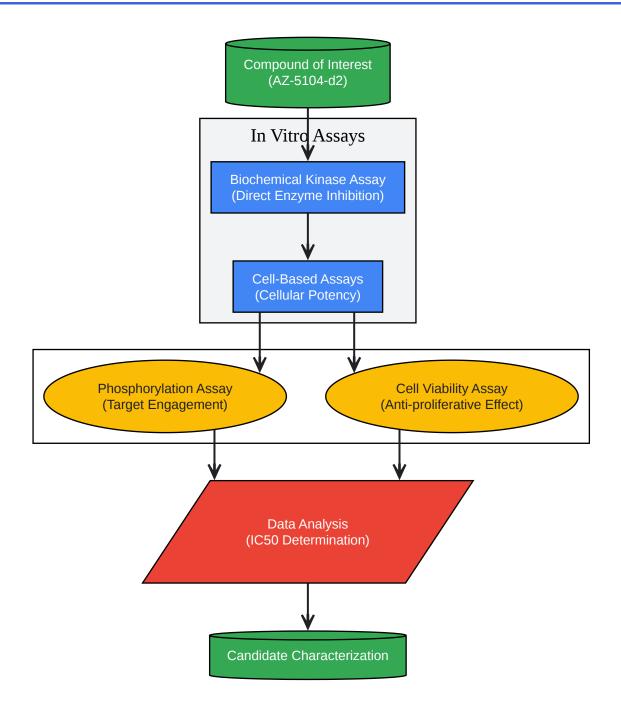
This protocol describes the use of the CellTiter-Glo® assay to measure the anti-proliferative effects of AZ-5104.[11][12][13][14]

- · Materials and Reagents:
  - Human cancer cell lines
  - Opaque-walled 96-well or 384-well plates
  - AZ-5104 stock solution



- CellTiter-Glo® Reagent
- Luminometer
- Procedure:
  - Prepare a cell suspension and seed the desired number of cells in the wells of an opaquewalled multiwell plate. Include wells with medium only for background measurement.
  - 2. Incubate the plate overnight to allow cells to attach.
  - 3. Add serial dilutions of AZ-5104 to the experimental wells and incubate for the desired period (e.g., 72 hours).[2]
  - 4. Equilibrate the plate to room temperature for approximately 30 minutes.
  - 5. Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well.
  - 6. Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
  - 7. Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
  - 8. Measure the luminescence with a luminometer.
  - 9. Subtract the background luminescence from all readings, calculate the percentage of viability relative to the vehicle control, and determine the IC50 value.





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Caption: General experimental workflow for inhibitor characterization.

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